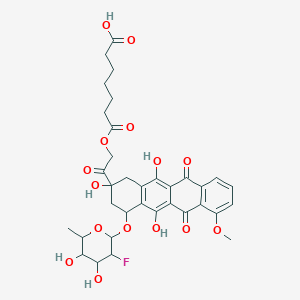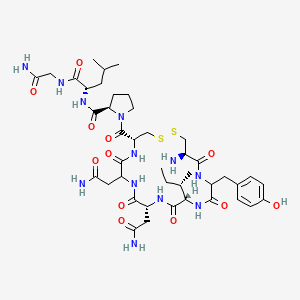
15-Hydroxy-15-methyl-9-oxoprost-13-en-1-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Hydroxy-15-methyl-9-oxoprost-13-en-1-oic acid, also known as Doxaprost, is a synthetic prostaglandin analogue. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly noted for its structural similarity to naturally occurring prostaglandins, which play crucial roles in various physiological processes such as inflammation, blood flow, and the formation of blood clots .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-Hydroxy-15-methyl-9-oxoprost-13-en-1-oic acid typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
15-Hydroxy-15-methyl-9-oxoprost-13-en-1-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Conversion of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields keto derivatives, while reduction yields hydroxyl derivatives .
Aplicaciones Científicas De Investigación
15-Hydroxy-15-methyl-9-oxoprost-13-en-1-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of prostaglandins and their analogues.
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and vasodilatory properties.
Mecanismo De Acción
The mechanism of action of 15-Hydroxy-15-methyl-9-oxoprost-13-en-1-oic acid involves its interaction with specific prostaglandin receptors on the surface of target cells. These interactions trigger a cascade of intracellular signaling pathways, leading to various physiological effects such as vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Prostaglandin E1 (PGE1): A naturally occurring prostaglandin with similar vasodilatory and anti-inflammatory properties.
Misoprostol: A synthetic prostaglandin E1 analogue used to prevent gastric ulcers and induce labor.
15-Deoxy-Δ12,14-Prostaglandin J2: Another prostaglandin analogue with potent anti-inflammatory effects.
Uniqueness
15-Hydroxy-15-methyl-9-oxoprost-13-en-1-oic acid is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its methyl group at the 15th position and the keto group at the 9th position differentiate it from other prostaglandin analogues, potentially leading to unique receptor interactions and biological effects .
Propiedades
Fórmula molecular |
C21H36O4 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
7-[2-(3-hydroxy-3-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h14,16-18,25H,3-13,15H2,1-2H3,(H,23,24) |
Clave InChI |
KTEHTTNELUAQFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;(6Z)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10784795.png)



![butyl 2-[2-[2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoate](/img/structure/B10784827.png)

![(2R)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B10784840.png)

![3-[3-(4-propoxyphenyl)propyl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B10784858.png)
![7-[(1R)-2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10784866.png)



